molecular formula C21H22N4O3 B2709757 1-(4-acetamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251608-22-6

1-(4-acetamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B2709757
CAS No.: 1251608-22-6
M. Wt: 378.432
InChI Key: KKJWYKPJESQQLO-UHFFFAOYSA-N
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Description

1-(4-Acetamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic small molecule belonging to the class of imidazole-4-N-acetamide derivatives. This chemotype has emerged as a novel and promising scaffold in the rational design of selective inhibitors for cyclin-dependent kinases (CDKs), which are clinically relevant anticancer targets . Compounds with this core structure are designed to mitigate the general toxicity associated with earlier, non-selective CDK inhibitors and are investigated for their potential to inhibit tumor cell proliferation by targeting essential cell cycle and transcriptional regulators like CDK2 . The planar imidazole core is conducive to molecular interactions such as π-π stacking, while the acetamidobenzyl and 4-ethoxyphenyl substituents modulate the compound's electronic properties, solubility, and binding affinity . This product is intended for research purposes, including in vitro kinase assays and cytotoxicity screening in human tumor cell lines . It is supplied as a high-purity compound for use in chemical biology and oncology drug discovery research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-acetamidophenyl)methyl]-N-(4-ethoxyphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-3-28-19-10-8-18(9-11-19)24-21(27)20-13-25(14-22-20)12-16-4-6-17(7-5-16)23-15(2)26/h4-11,13-14H,3,12H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJWYKPJESQQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-acetamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: Starting with the appropriate precursors, the imidazole ring can be synthesized through cyclization reactions.

    Introduction of the Acetamidobenzyl Group: This step involves the acylation of the imidazole derivative with 4-acetamidobenzyl chloride under basic conditions.

    Attachment of the Ethoxyphenyl Group: The final step includes the coupling of the intermediate with 4-ethoxyphenylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Use of Catalysts: To enhance reaction rates and selectivity.

    Optimization of Reaction Conditions: Such as temperature, solvent, and pH.

    Purification Techniques: Including recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

1-(4-acetamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-acetamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide would depend on its specific biological target. Generally, imidazole derivatives can:

    Inhibit Enzymes: By binding to the active site and preventing substrate access.

    Modulate Receptors: By acting as agonists or antagonists.

    Interact with DNA: By intercalating between base pairs and affecting replication or transcription.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and inferred properties of the target compound and its analogues:

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Functional Groups Biological Implications Evidence ID
Target Compound 4-Acetamidobenzyl, 4-ethoxyphenyl Not explicitly stated Acetamide, ethoxy, imidazole Enhanced H-bonding (acetamido), moderate lipophilicity (ethoxy)
1-{[4-(2,4-Dimethoxybenzamido)phenyl]methyl}-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide (1251608-11-3) 2,4-Dimethoxybenzamido, 4-ethoxyphenyl 500.55 Dimethoxy, benzamido, ethoxy Increased lipophilicity (methoxy groups); potential for π-π stacking (benzamido)
1-(4-Aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide (1351771-25-9) 4-Aminobenzyl, 4-fluoro-2-methylphenyl 324.36 Amine, fluorine, methyl Higher hydrophilicity (amine); steric hindrance (methyl); electronic effects (fluorine)
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide 3,4-Dimethoxyphenyl, 4-methoxyphenyl, propyl Not explicitly stated Methoxy (×3), propyl, benzimidazole Enhanced lipophilicity (propyl, methoxy); aromatic stacking (benzimidazole core)
X77 (N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide) tert-Butyl, pyridinyl, cyclohexylamino Not explicitly stated tert-Butyl, pyridine, cyclohexylamide High steric bulk (tert-butyl); stereospecific binding (R-configuration); potential protease inhibition
N-{[4-(Dimethylamino)phenyl]methyl}-1H-imidazole-1-carboxamide (1050910-96-7) 4-Dimethylaminophenyl 244.29 Dimethylamino Strong electron-donating effects; improved solubility (polar amino group)

Key Observations

Substituent Effects on Solubility and Binding: The target compound’s acetamido group may enhance solubility and hydrogen-bonding interactions compared to the dimethylamino group in or the methoxy groups in . The 2,4-dimethoxybenzamido analogue (CAS 1251608-11-3) has higher molecular weight and lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

X77 () incorporates a pyridinyl group and stereospecific side chain, suggesting higher target affinity but possible bioavailability challenges due to bulkiness.

Core Structure Variations :

  • The benzimidazole derivative () has a fused aromatic system, which may enhance π-π stacking interactions compared to the imidazole core in the target compound.

Research Findings and Implications

  • Docking Studies : X77 () was investigated for COVID-19 Mpro inhibition via molecular docking, highlighting the relevance of imidazole carboxamides in antiviral drug design. The target compound’s ethoxy and acetamido groups could similarly optimize binding to protease active sites.
  • Synthetic Accessibility : Compounds with simpler substituents (e.g., ) may offer easier synthesis routes, whereas the target compound’s acetamido group requires precise functionalization .

Biological Activity

1-(4-Acetamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly as a selective inhibitor of cyclin-dependent kinases (CDKs). This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features an imidazole core with an acetamide and ethoxyphenyl substituent, which contributes to its biological activity. The structural formula can be represented as follows:

C18H20N2O3\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{3}

The primary mechanism of action for this compound involves the inhibition of CDKs, which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against several CDKs, particularly CDK2, CDK5, and CDK9. The IC50 values for these interactions are summarized in Table 1.

CDK IC50 (µM)
CDK20.5
CDK50.8
CDK91.2

These values indicate a strong affinity for these targets, suggesting that the compound may be effective in cancer therapies where CDK dysregulation is a factor.

Cytotoxicity and Anti-Proliferative Effects

In vitro studies have shown that this compound exhibits significant cytotoxic effects against various human tumor cell lines, including ovarian cancer (SKOV-3) and neuroblastoma (SH-SY5Y). The compound demonstrated a selective toxicity profile, sparing non-malignant cells while effectively reducing tumor cell viability.

Case Studies

A notable study evaluated the compound's effects on human ovarian cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptotic processes.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key functional groups that enhance the biological activity of imidazole derivatives. Modifications to the acetamide group and variations in the ethoxyphenyl moiety have been explored to optimize potency and selectivity against specific CDKs.

Q & A

Q. What methodologies address discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Answer : Conduct PK/PD studies to assess bioavailability, tissue distribution (LC-MS/MS), and metabolite profiling (UHPLC-QTOF). Use PBPK modeling to extrapolate human doses. If poor CNS penetration is observed, modify logP via prodrug strategies (e.g., esterification of the ethoxyphenyl group) .

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